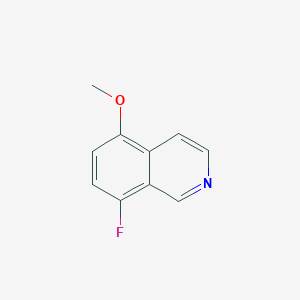

8-Fluoro-5-methoxyisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

8-fluoro-5-methoxyisoquinoline |

InChI |

InChI=1S/C10H8FNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,1H3 |

InChI Key |

OGOSYGDHPABAJK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CN=CC2=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 8 Fluoro 5 Methoxyisoquinoline and Analogous Structures

Directed Ortho-Metalation Strategies for Positional Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic tool that enables the regioselective deprotonation and subsequent functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG), which coordinates to an organolithium base, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position.

Regioselective Lithiation in Fluorinated and Methoxy-Substituted Aromatic Systems

Both fluorine and methoxy (B1213986) groups can serve as effective DMGs in aromatic systems. The methoxy group, a classical DMG, directs lithiation to its ortho position through coordination of the lithium atom with the oxygen lone pair. wikipedia.org Similarly, the fluorine atom, despite its high electronegativity, can also direct ortho-lithiation. researchgate.net This directing effect is attributed to both inductive effects, which increase the acidity of the ortho protons, and the ability of fluorine to coordinate with the lithium reagent. researchgate.net

In systems containing both fluoro and methoxy substituents, the regiochemical outcome of the lithiation is dependent on the relative directing ability of the two groups and the reaction conditions. Competition experiments have established a hierarchy of directing groups, and while this can be complex, it provides a framework for predicting the site of metalation. uwindsor.ca For a precursor to 8-fluoro-5-methoxyisoquinoline, such as a substituted 2-phenylethylamine derivative, the interplay between the fluoro and methoxy directing groups would be critical in achieving the desired regioselectivity for the subsequent cyclization step.

Table 1: Regioselective Lithiation of Aromatic Compounds

| Substrate | Directing Group(s) | Base | Site of Lithiation | Reference(s) |

|---|---|---|---|---|

| Anisole | -OCH₃ | n-BuLi | ortho to -OCH₃ | wikipedia.org |

| Fluorobenzene | -F | s-BuLi/TMEDA | ortho to -F | researchgate.net |

| 1-(m-Methoxyphenyl)pyrrole | -OCH₃ | n-BuLi/TMEDA | ortho to -OCH₃ | researchgate.net |

| 1-(Fluorophenyl)pyrroles | -F | n-BuLi | ortho to -F | researchgate.net |

Application to 8-Fluoro-3,4-dihydroisoquinoline Synthesis

A practical application of these principles is demonstrated in the synthesis of 8-fluoro-3,4-dihydroisoquinoline. nih.gov This synthesis serves as a strong model for the construction of the 8-fluoro-isoquinoline core. The key step involves the directed ortho-lithiation of an N-pivaloyl-2-(3-fluorophenyl)ethylamine derivative. In this case, the fluorine atom directs the lithiation to the C-2 position of the phenyl ring. The resulting aryllithium intermediate is then trapped with an electrophile, such as dimethylformamide (DMF), to introduce a formyl group. Subsequent acid-catalyzed cyclization and deprotection afford the target 8-fluoro-3,4-dihydroisoquinoline. nih.gov

This methodology highlights the utility of the fluorine atom as a DMG in the construction of the isoquinoline (B145761) ring system and provides a clear synthetic blueprint for accessing analogs like this compound, where a similar lithiation-cyclization sequence would be employed on a suitably substituted precursor.

Table 2: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline via Directed Ortho-Metalation

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-(3-Fluorophenyl)ethylamine | Pivaloyl chloride, Et₃N, CH₂Cl₂ | N-Pivaloyl-2-(3-fluorophenyl)ethylamine | 99% | nih.gov |

| 2 | N-Pivaloyl-2-(3-fluorophenyl)ethylamine | n-BuLi, THF, -78 °C; then DMF | 2-Formyl-N-pivaloyl-2-(3-fluorophenyl)ethylamine | 68% (two steps) | nih.gov |

| 3 | 2-Formyl-N-pivaloyl-2-(3-fluorophenyl)ethylamine | 10% aq. HCl, CH₂Cl₂ | 8-Fluoro-3,4-dihydroisoquinoline hydrochloride | 74% | nih.gov |

Classical and Modern Approaches to Isoquinoline Core Functionalization

Once the this compound core is synthesized, further derivatization can be achieved through a variety of classical and modern organic reactions. These methods allow for the introduction of a wide range of functional groups, enabling the exploration of the chemical space around this scaffold.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Isoquinolines

The presence of a fluorine atom on the isoquinoline ring, particularly when activated by the electron-withdrawing nature of the heterocyclic system, renders the molecule susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In this reaction, a nucleophile displaces the fluoride, which acts as a good leaving group in this context. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com

The rate of SNAr is highly dependent on the position of the fluorine atom and the presence of other electron-withdrawing groups. For this compound, the electron-withdrawing character of the isoquinoline nitrogen would activate the C-8 position towards nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions to introduce diverse functionalities at the 8-position. nih.gov

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the isoquinoline ring is generally more challenging than on benzene (B151609) due to the electron-deficient nature of the pyridine (B92270) ring. However, the benzene ring portion of the isoquinoline is more susceptible to electrophilic attack. For this compound, the powerful electron-donating and ortho, para-directing methoxy group at the 5-position would strongly activate the benzene ring towards electrophilic substitution.

The fluorine atom at the 8-position is a deactivating group but also an ortho, para-director. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the methoxy group, namely the C-6 and C-4 positions. The regiochemical outcome would be a result of the combined directing effects of the methoxy and fluoro substituents, as well as the inherent reactivity of the isoquinoline nucleus. Theoretical studies on related systems, such as 8-hydroxyquinoline, can provide insights into the most probable sites of electrophilic attack. researchgate.net A notable example of electrophilic substitution on a related system is the nitration of 8-methoxyquinoline, which yields 5-nitro-8-methoxyquinoline. researchgate.net

Cross-Coupling Reactions for Isoquinoline Derivatization

Modern cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for the functionalization of heterocyclic compounds. nih.gov For this compound, the fluorine atom is generally not a suitable leaving group for standard cross-coupling reactions. However, the isoquinoline core can be first halogenated, for example, by introducing a bromine or iodine atom at a specific position, to create a handle for cross-coupling.

Alternatively, a bromo or iodo precursor could be used in the synthesis of the isoquinoline ring, which can then be subjected to cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. nih.govsoton.ac.uk These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives. For instance, a bromo-substituted isoquinoline can be coupled with various boronic acids (Suzuki coupling) to introduce aryl or heteroaryl groups, or with terminal alkynes (Sonogashira coupling) to install alkynyl moieties. soton.ac.uk

Multi-Component and Cascade Reactions in Isoquinoline Synthesis

Multi-component reactions (MCRs) and cascade (or tandem) reactions are powerful tools in organic synthesis, prized for their efficiency, operational simplicity, and atom economy. beilstein-journals.org These strategies allow for the construction of complex molecules like isoquinolines in a single step from multiple starting materials, minimizing the need for isolating intermediates.

Multi-Component Reactions (MCRs): MCRs involve three or more reactants coming together in a one-pot reaction to form a product that incorporates substantial portions of all starting materials. A notable example is the efficient one-pot, three-component synthesis of substituted isoquinolines from aryl ketones, hydroxylamine, and internal alkynes. acs.orgorganic-chemistry.org This reaction proceeds through the in-situ formation of an oxime from the aryl ketone and hydroxylamine, which then undergoes a rhodium(III)-catalyzed C-H bond activation and subsequent cyclization with the alkyne. acs.orgorganic-chemistry.org This method provides rapid access to a diverse range of multisubstituted isoquinolines. acs.org

Another approach involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne to produce complex 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org Such reactions demonstrate the capacity of MCRs to rapidly build molecular complexity from simple, readily available precursors.

Cascade Reactions: Cascade reactions involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next, all occurring under the same reaction conditions. These can be initiated by various means, including transition metals or organocatalysts. For instance, transition metal-mediated cascade reactions are widely used for constructing the isoquinoline core. nih.gov Rhodium(III) catalysis has been employed in [4+2] annulation reactions to build 1-aminoisoquinoline (B73089) derivatives. nih.gov Similarly, radical-initiated cascade reactions have been developed for the one-step synthesis of fused isoquinolinone systems like benzimidazo[2,1-a]isoquinolinone. nih.gov

These methodologies offer significant advantages by reducing reaction times, solvent usage, and purification steps, aligning with the principles of green chemistry. beilstein-journals.org

Table 1: Examples of Multi-Component & Cascade Reactions in Isoquinoline Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-Component | Aryl Ketone, Hydroxylamine, Alkyne | Rhodium(III) | Multisubstituted Isoquinolines | acs.org |

| Three-Component | Isatin, Tetrahydroisoquinoline, Alkyne | Benzoic Acid, Toluene, 90°C | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | acs.org |

| Cascade Annulation | N/A (Substrate-dependent) | Rhodium(III) | 1-Aminoisoquinoline Derivatives | nih.gov |

| Radical Cascade | N/A (Substrate-dependent) | Thermal (BPO) | Fused Isoquinolinones | nih.gov |

Stereoselective Synthesis of Fluorine-Containing Isoquinoline Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability and binding affinity. researchgate.net Consequently, the development of methods for the stereoselective synthesis of fluorine-containing isoquinolines is of high importance. Stereoselectivity is crucial as different enantiomers or diastereomers of a chiral drug can have vastly different pharmacological activities.

The synthesis of selectively fluorinated isoquinolines often involves the development of novel reaction pathways. A one-pot microwave-assisted method has been developed for the synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. rsc.org This reaction proceeds through an intermediate N-fluoroalkylated ketenimine, which undergoes a stereoselective formal 1,3-fluorine shift to a difluoroazadiene before cyclizing. rsc.org The presence of fluorine at specific positions (e.g., position 3) and a halogen at another (e.g., position 4) allows for further diversification through nucleophilic aromatic substitution and cross-coupling reactions, respectively. rsc.org

While direct synthesis of this compound is less documented in the context of stereoselectivity, general principles can be applied. The synthesis of its precursor, 8-fluoro-3,4-dihydroisoquinoline, relies on a directed ortho-lithiation reaction of 2-(3-fluorophenyl)ethylamine derivatives. nih.gov Achieving stereoselectivity in subsequent transformations, for example, in the reduction of the imine or the addition of a substituent at the C1 position, would typically involve the use of chiral reducing agents, catalysts, or auxiliaries to control the formation of a specific stereoisomer.

Table 2: Methodologies for Fluorinated Isoquinoline Synthesis

| Method | Starting Materials | Key Intermediates | Product Features | Reference |

|---|---|---|---|---|

| One-Pot Microwave Synthesis | N-fluoroalkylated 1,2,3-triazoles | N-fluoroalkylated ketenimines, difluoroazadienes | 1-Fluoroalkyl-3-fluoroisoquinolines | rsc.org |

| Directed Ortho-Lithiation | Acylated 2-(3-fluorophenyl)ethylamine | Lithiated intermediate | 8-Fluoro-3,4-dihydroisoquinoline | nih.gov |

| Aryne Annulation | N/A | Aryne intermediates | Di-fluoro and trifluoromethyl-isoquinolines | researchgate.net |

Process Optimization and Scale-Up Methodologies in Chemical Synthesis

Moving a synthetic route from a laboratory setting to large-scale industrial production requires rigorous process optimization and scale-up. asischem.commt.com This discipline focuses on developing a manufacturing process that is safe, reproducible, economical, and compliant with regulatory standards. mt.com

Process Optimization: The primary goal of process optimization is to refine the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This is achieved by identifying and controlling Critical Process Parameters (CPPs), which are variables that significantly affect the quality of the final product. CPPs can include temperature, pressure, pH, agitation speed, and reagent addition rates.

Modern optimization often employs statistical methods like Design of Experiments (DoE). mt.com DoE allows chemists to systematically study the effects of multiple variables simultaneously, leading to an efficient identification of the optimal reaction conditions. mt.com Furthermore, Process Analytical Technology (PAT) is used for real-time monitoring and control of the reaction, ensuring consistency between batches. mt.com For the synthesis of a compound like this compound, optimization would involve refining the lithiation and cyclization steps to ensure high regioselectivity and yield, while also developing cost-effective purification methods. asischem.com

Scale-Up: Scale-up involves transitioning the optimized process from a laboratory or pilot plant to a full-scale manufacturing facility. This is not merely about using larger reactors; it presents significant chemical engineering challenges. mt.com Issues that are negligible on a small scale, such as heat transfer and mixing efficiency, become critical at a larger scale. Exothermic reactions, for instance, require robust cooling systems to prevent thermal runaways.

A successful scale-up requires a deep understanding of the reaction kinetics, thermodynamics, and mass transfer properties. mt.com Detailed process mapping and risk assessment are conducted to identify potential hazards and bottlenecks. The ultimate aim is to establish a robust and validated manufacturing process that consistently delivers the target compound at the required quality and quantity. asischem.com

Table 3: Key Stages and Considerations in Process Development

| Stage | Objective | Key Methodologies/Tools | Critical Considerations | Reference |

|---|---|---|---|---|

| Process Optimization | Maximize yield, purity, and efficiency; minimize cost. | Design of Experiments (DoE), Process Analytical Technology (PAT), Identification of Critical Process Parameters (CPPs). | Reagent cost, reaction time, solvent selection, safety, environmental impact. | mt.com |

| Scale-Up | Transfer the optimized process to larger equipment safely and reproducibly. | Process mapping, risk assessment, chemical engineering principles. | Heat transfer, mass transfer (mixing), reactor geometry, process safety. | asischem.com |

| Validation | Ensure the process consistently produces the product to predefined specifications. | Statistical Process Control (SPC), Quality by Design (QbD). | Reproducibility, robustness, regulatory compliance. | mt.com |

Structure Activity Relationship Sar and Structural Biology Studies

Elucidation of Key Pharmacophoric Elements in Fluorinated Methoxyisoquinolines

The isoquinoline (B145761) scaffold is a recognized pharmacophore present in a wide range of biologically active compounds. In fluorinated methoxyisoquinolines, the key pharmacophoric elements are the isoquinoline ring system itself, the fluorine atom, and the methoxy (B1213986) group. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. rsc.orgresearchgate.net Fluorine can act as a bioisostere for a hydroxyl group, serving as a weak hydrogen bond acceptor. researchgate.net

The methoxy group influences the electronic properties of the isoquinoline ring. In some contexts, electron-donating groups like methoxy have been associated with potent activity against certain bacteria. nih.gov The combination of a fluorine atom and a methoxy group on the isoquinoline core, as seen in the clinical candidate PF-06650833 (which features a 1-substituted-7-methoxyisoquinoline moiety), highlights the utility of these elements in designing potent and selective inhibitors for targets like Interleukin-1 Receptor Associated Kinase 4 (IRAK4). researchgate.netebi.ac.uk

Positional Effects of Fluorine and Methoxy Substituents on Biological Activity Profiles

The specific placement of the fluorine and methoxy substituents on the isoquinoline ring is critical and can dramatically alter the compound's biological and physical properties. SAR studies on related scaffolds consistently demonstrate the importance of substituent positioning.

For example, studies on fluoroquinolones have identified the 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid moiety as a key scaffold for potent antibacterial agents, where the fluorine at position 6 is crucial. researchgate.net In another example, research on indenoisoquinoline topoisomerase I inhibitors found that methoxy and fluorine groups at the 9-position were superior for biological activity. nih.gov

The position of the fluorine atom can significantly impact metabolic stability. In dihydroisoquinolines, a fluorine at the 7-position was reported to increase metabolic stability compared to 6- or 8-fluoro analogs, an effect attributed to reduced steric hindrance in enzyme binding pockets. Conversely, the 8-fluoro position, as in 8-Fluoro-5-methoxyisoquinoline, may offer different steric and electronic properties that could be exploited for regioselective functionalization. These findings underscore that each positional isomer can possess a unique biological profile.

| Scaffold | Substituent & Position | Observed Effect on Activity/Property | Source |

|---|---|---|---|

| Indenoisoquinoline | 9-Fluoro, 9-Methoxy | Identified as superior functional groups for enhancing topoisomerase I inhibition. | nih.gov |

| Dihydroisoquinoline | 7-Fluoro | Increases metabolic stability compared to 6- or 8-fluoro analogs. | |

| Pyrimidoisoquinolinequinone | 8-(ortho-fluorophenylamino) | Exerts a greater influence on antitumor activity than the para-isomer. | ucl.ac.be |

| Macrocyclic Peptide | Isoquinoline with Fluorine and Methoxy | Improved metabolic stability while preserving inhibitory potency against HCV NS3/4A protease. | rsc.org |

| Quinolone | 6-Fluoro, 8-Methoxy | Forms the core of a scaffold for potent antibacterial agents. | researchgate.net |

Conformational Analysis and its Influence on Ligand-Target Interactions

Conformational analysis is essential for understanding how a flexible molecule like a substituted isoquinoline derivative presents itself to a biological target. nih.gov The conformation of a ligand is a critical factor in achieving optimal binding and, consequently, biological activity. nih.gov While specific conformational studies on this compound are not detailed in the provided results, general principles can be inferred.

The introduction of substituents like fluorine can influence the molecule's preferred conformation. Intramolecular interactions, such as C-H···F hydrogen bonds, can play a significant role in dictating the molecular conformation in some fluorinated tetrahydroisoquinolines. researchgate.net Furthermore, computational and NMR studies on other complex ring systems show that molecules often adopt a few low-energy conformers in solution. nih.gov The specific conformation adopted by the isoquinoline ring and its substituents will determine the spatial relationship of its pharmacophoric elements, directly impacting its ability to fit into a target's binding site. nih.gov In the case of IRAK4 inhibitors, for instance, unexpected SAR trends were ultimately explained by subtle conformational effects and interactions within the protein's binding pocket that were not immediately obvious from initial models. nih.gov

Rational Design Strategies Based on SAR Insights

Rational drug design leverages SAR insights to create new molecules with improved properties. A key strategy involves the incorporation of fluorine to enhance metabolic stability and binding interactions. rsc.orgmdpi.com The development of noscapine (B1679977) analogues, for example, showed that halogenation of the isoquinoline ring system could lead to superior anti-cancer activity. plos.org

Fragment-based drug discovery (FBDD) represents another powerful rational design strategy. In this approach, small molecular fragments that bind to a target are identified and then merged or grown to create a more potent lead compound. researchoutreach.org The isoquinoline core is an excellent template for such strategies. researchoutreach.org Insights from SAR studies, such as the optimal positioning of fluoro and methoxy groups, provide a blueprint for these design efforts, guiding chemists in refining scaffolds to improve target engagement and pharmacokinetic profiles. mdpi.com The development of the clinical candidate PF-06650833 through fragment-based design is a prime example of this approach being successfully applied to an isoquinoline-containing molecule. researchgate.net

Intermolecular Interactions in Fluorinated Isoquinolines and Crystal Engineering Applications

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solids with desired properties. ias.ac.innih.gov In fluorinated organic molecules, the fluorine atom is a key player in directing crystal packing. rsc.org Weak intermolecular interactions involving organic fluorine, such as C-H···F and C-F···F interactions, can generate a variety of supramolecular synthons—structural units formed by intermolecular interactions. researchgate.netias.ac.in

Studies on fluorinated 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown that these weak interactions are significant enough to direct the packing of even highly flexible molecules. researchgate.netrsc.org The changes in conformational features and the specific intermolecular interactions involving fluorine provide crucial information for understanding and predicting the crystal structures of related compounds. acs.org This knowledge is not purely academic; it has practical applications in designing materials with specific physical properties and in understanding the solid-state behavior of active pharmaceutical ingredients. nih.govrsc.org

Mechanistic Investigations of Biological Activities of 8 Fluoro 5 Methoxyisoquinoline Analogs

Kinase Inhibition Mechanisms

Kinases are crucial enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. wikipedia.org Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. wikipedia.org Isoquinoline (B145761) derivatives have emerged as a potent class of kinase inhibitors.

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a critical protein kinase that functions downstream of Toll-like receptors (TLRs) and IL-1 receptors, playing a central role in the innate immune response. nih.govnih.gov Its activation leads to a signaling cascade that results in the production of inflammatory cytokines. nih.govacs.org Consequently, inhibiting IRAK4 is a key strategy for treating a range of inflammatory and autoimmune diseases. nih.gov

Isoquinoline-based compounds have been developed as highly potent and selective inhibitors of IRAK4. nih.govacs.org The mechanism of inhibition involves the compound binding to the ATP-binding pocket of the IRAK4 kinase domain, preventing the enzyme from phosphorylating its substrates. nih.gov Detailed structural studies, including protein-ligand crystal structures, have elucidated the specific interactions that drive this inhibition. For instance, the isoquinoline core of these inhibitors typically forms a two-point hinge binding interaction with the backbone of residues Met265 and Val263 in the kinase hinge region. nih.gov

A notable feature of the IRAK4 active site is the presence of a tyrosine residue (Tyr262) at the gatekeeper position, which is relatively uncommon among kinases and influences inhibitor selectivity. nih.gov Advanced isoquinoline inhibitors feature substituents, such as a methoxy (B1213986) group on the isoquinoline ring, that make favorable van der Waals interactions with this gatekeeper residue. nih.gov

The introduction of a fluorine atom to the inhibitor structure has been shown to significantly enhance potency. nih.gov In the development of the clinical candidate Zimlovisertib (PF-06650833), a complex analog, the addition of fluorine to a lactam ring substituent resulted in a notable increase in inhibitory activity. This enhancement is attributed to the fluorine atom's ability to modulate the conformation and electronic properties of the molecule, promoting a more favorable binding orientation within the active site. nih.gov

| Compound/Analog | IRAK4 IC₅₀ (nM)¹ | PBMC IC₅₀ (nM)² | Reference |

| Fragment Hit (2) | 55,000 | - | nih.gov |

| Intermediate Analog (3) | 11 | 100 | nih.gov |

| Non-fluorinated Lactam Analog (7) | 2.8 | 30 | nih.gov |

| Zimlovisertib (PF-06650833) (Fluorinated Lactam Analog, 1) | 0.5 | 2.1 | nih.gov |

¹Enzyme potency measured against full-length IRAK4. nih.gov ²Cellular potency measured by R848-stimulated TNFα production in peripheral blood mononuclear cells. nih.gov

The versatility of the fluorinated isoquinoline scaffold allows it to be adapted to target other kinases beyond IRAK4. Patent literature indicates that derivatives such as 8-fluoro-7-methoxyisoquinoline compounds have been investigated as potential inhibitors of spleen tyrosine kinase (SYK) and p38 MAP kinase, both of which are involved in inflammatory signaling pathways. epo.org

Furthermore, related heterocyclic compounds have demonstrated broad kinase inhibitory profiles. Foretinib, a multikinase inhibitor with a quinoline (B57606) core, has been shown to act as a potent inhibitor of c-Jun N-terminal kinase (JNK), which in turn leads to the suppression of Polo-like kinase 1 (Plk1) expression, ultimately inducing mitotic catastrophe in cancer cells. nih.gov In the context of viral infections, the host factor Janus kinase 1 (JAK1) has been identified as a target for controlling influenza virus, and JAK1 inhibitors drastically reduce virus titers. nih.gov These findings suggest that isoquinoline analogs could be developed to target a wide array of kinases by modifying their substitution patterns to achieve selectivity for the desired active site.

Antimicrobial Action Mechanisms of Isoquinoline Derivatives

The rise of multidrug-resistant bacteria necessitates the development of novel antibiotics with new mechanisms of action. Isoquinoline derivatives have shown significant promise as antimicrobial agents, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Their mechanisms of action are multifaceted, often involving the disruption of fundamental bacterial processes. mdpi.comresearchgate.netnih.gov

One primary mechanism is the perturbation of bacterial cell wall and nucleic acid biosynthesis. mdpi.com Studies on alkynyl isoquinolines revealed that these compounds interfere with these critical pathways in S. aureus. mdpi.com Another proposed mode of action is the inhibition of cell division, potentially through interference with key proteins like FtsZ, which is essential for bacterial cytokinesis. researchgate.netmdpi.com

Furthermore, many isoquinoline derivatives function by compromising the integrity of the bacterial cell membrane. nih.govdovepress.com As cationic molecules, quaternary isoquinolinium compounds can interact with and disrupt the negatively charged bacterial membrane, leading to leakage of cellular contents and cell death. dovepress.com Beyond membrane disruption, these compounds can also bind to cytosolic components, including nucleic acids, further interfering with cellular function. dovepress.com Some isoquinoline-based molecules have also been found to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair. mdpi.com

| Isoquinoline Alkaloid | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Thalicfoetine | Bacillus subtilis | 3.12 µg/mL | nih.gov |

| Chelerythrine | Pseudomonas aeruginosa | 1.9 µg/mL | nih.gov |

| Sanguinarine | Staphylococcus aureus | 1.9 µg/mL | nih.gov |

| Compound 8d (Tricyclic) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| Compound 8f (Tricyclic) | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |

Antiviral Action Mechanisms of Fluorinated Isoquinolines

The structural features of fluorinated isoquinolines make them attractive candidates for antiviral drug development. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. rsc.org The mechanisms by which these compounds exert antiviral effects often involve targeting essential viral enzymes or processes.

A primary mechanism for antiviral action is the inhibition of viral genome replication. annualreviews.org Many RNA viruses, such as influenza and coronaviruses, rely on an enzyme called RNA-dependent RNA polymerase (RdRp) to replicate their genetic material. mdpi.comnih.gov This enzyme is a prime target for antiviral drugs because it is essential for the virus and typically absent in the host. nih.govnih.gov

Isoquinolone derivatives have been identified as inhibitors of influenza virus polymerase activity, effectively suppressing viral RNA replication. mdpi.com The general mechanism for many such inhibitors, particularly nucleoside analogs, involves intracellular conversion to an active triphosphate form. nih.govwgtn.ac.nz This activated molecule then acts as a mimic of a natural nucleoside triphosphate (like ATP or GTP) and is incorporated into the growing viral RNA chain by the RdRp. nih.gov This incorporation can lead to two primary outcomes:

Chain Termination: The analog lacks the necessary chemical group (a 3'-hydroxyl) for the addition of the next nucleotide, causing the immediate cessation of RNA synthesis. wgtn.ac.nz

Lethal Mutagenesis: The analog is incorporated but is structurally ambiguous, causing errors in the subsequent copying of the RNA template, leading to a cascade of mutations that results in non-viable viral progeny. nih.gov

Favipiravir, a fluorinated pyrazine (B50134) derivative, operates via this second mechanism. Its active form is recognized by the viral polymerase and incorporated into the viral RNA, acting as a lethal mutagen. nih.gov This highlights a key pathway by which fluorinated heterocyclic compounds can inhibit viral replication.

The inhibition of viral replication is fundamentally based on a direct or indirect interaction between the drug and viral proteins. frontiersin.org The most direct interaction is the binding of the inhibitor to the active site of a viral enzyme, such as the RdRp, as described above. nih.govmdpi.com Docking studies and enzymatic assays confirm that nucleoside and non-nucleoside analogs physically occupy the polymerase active site, competing with natural substrates and preventing the synthesis of viral RNA. nih.gov

Beyond direct enzyme inhibition, antiviral compounds can disrupt other critical protein-protein interactions necessary for the viral life cycle. frontiersin.org The influenza virus, for example, relies on a complex network of interactions between its own proteins (like M1, HA, NA) and a multitude of host cellular proteins to facilitate processes like viral entry, uncoating, assembly, and budding. nih.govnih.gov The viral M1 protein acts as a bridge, linking the viral core to envelope proteins, while the M2 protein interacts with host factors to enable budding. nih.gov Small molecules with an isoquinoline scaffold could potentially be designed to interfere with these specific virus-host or virus-virus protein interactions, representing an alternative antiviral mechanism.

Influence of Fluorine on Metabolic Stability and Disposition at a Molecular Level

The strategic incorporation of fluorine into drug candidates is a common and powerful strategy in medicinal chemistry to enhance key pharmacokinetic properties. mdpi.com Replacing a hydrogen atom with a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target. mdpi.com

At a molecular level, the enhanced metabolic stability of fluorinated compounds is primarily due to the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond. nih.gov This makes the C-F bond much less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the oxidative metabolism of many drugs. nih.gov By placing a fluorine atom at a position on the molecule that is prone to metabolic attack (a "metabolic soft spot"), chemists can effectively block this pathway, thereby increasing the drug's half-life and bioavailability. nih.gov For example, in some fluorinated pharmaceuticals, this substitution slows CYP450-mediated degradation. nih.gov

In the context of isoquinoline analogs, fluorination has been shown to improve metabolic stability. nih.govrsc.org For instance, studies on (E)-8-Fluoro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide have noted that the 8-fluoro substituent reduces oxidative metabolism in human liver microsomes when compared to its chloro analog. nih.gov The position of the fluorine atom is also critical; fluorine at the 7-position of the isoquinoline ring has been reported to increase metabolic stability more effectively than at the 6- or 8-fluoro positions in certain analogs, potentially due to reduced steric hindrance in enzyme binding pockets. nih.gov This strategic use of fluorine is a key consideration in the design of new isoquinoline-based therapeutic agents with improved drug-like properties.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are crucial for predicting a molecule's reactivity and interaction with other molecules.

For heterocyclic compounds like quinoline (B57606) derivatives, DFT calculations are often employed to determine optimized geometries, vibrational frequencies, and electronic properties. For instance, a study on 6-chloroquinoline (B1265530) utilized the B3LYP method with a 6-311++G(d,p) basis set to investigate its spectroscopic and electronic features. mdpi.com Such calculations help in assigning vibrational modes and understanding how substitutions on the quinoline ring affect its chemical reactivity. mdpi.com The insights gained from such studies on related quinoline structures can be extrapolated to predict the behavior of 8-Fluoro-5-methoxyisoquinoline. The fluorine and methoxy (B1213986) substituents are expected to significantly influence the electron density distribution and, consequently, the reactivity of the isoquinoline (B145761) core.

Table 1: Representative Quantum Chemical Methods and Their Applications

| Computational Method | Basis Set | Key Predictions | Relevance to this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) | Electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, reactivity indices. | Prediction of reactive sites, understanding the influence of fluoro and methoxy groups on the isoquinoline core. |

| Time-Dependent DFT (TD-DFT) | 6-311++G(d,p) | Electronic absorption spectra (UV-Vis). | Prediction of spectroscopic properties. |

| Ab initio methods (e.g., MP2) | aug-cc-pVTZ | Molecular structure, conformational preferences, thermodynamic properties. | Detailed analysis of stable conformations and their relative energies. researchgate.net |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These can include electronic, hydrophobic, and steric parameters. For a series of 5,8-quinolinequinone derivatives, descriptors such as molecular polarizability, dipole moment, and frontier molecular orbital energies were calculated using DFT. dergipark.org.tr Statistical methods like multiple linear regression are then used to build a model that correlates these descriptors with biological activity. dergipark.org.tr The selection of relevant descriptors is a critical step in developing a robust and predictive QSAR model.

Once a QSAR model is developed and validated, it can be used to predict the biological potency of new, untested compounds. For the aforementioned 5,8-quinolinequinone derivatives, QSAR models were derived for their anti-proliferative and anti-inflammatory activities. dergipark.org.tr The models revealed that parameters like molecular hardness and softness were strongly related to the anti-inflammatory activity. dergipark.org.tr For this compound, a similar QSAR approach could be employed to predict its potential biological activities based on its calculated molecular descriptors, assuming a dataset of structurally related compounds with known activities is available.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the conformational flexibility of molecules and the dynamics of their interactions with other molecules, such as proteins or solvents.

Conformational analysis is a key aspect of understanding a molecule's behavior and its ability to bind to a receptor. libretexts.orglumenlearning.com For flexible molecules, MD simulations can explore the conformational landscape and identify the most stable or biologically relevant conformations. A study on acyclic α-fluoro sulfur motifs utilized a combination of crystallographic and computational analysis to understand the non-covalent interactions that govern their structure. nih.gov Similarly, MD simulations of this compound could reveal its preferred conformations and how they are influenced by the fluoro and methoxy substituents. Furthermore, MD simulations of a ligand-protein complex can provide insights into the stability of the binding and the key interactions that maintain it.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large compound databases in a process called virtual screening to identify new molecules with the potential for similar biological activity.

Pharmacophore models can be developed based on a set of known active ligands (ligand-based) or from the structure of the biological target (structure-based). For instance, a ligand-based pharmacophore model was generated for a series of MMP-9 inhibitors, identifying key features like hydrogen bond donors, and hydrophobic and ring features. nih.gov This model was then used to screen for new potential inhibitors. Virtual screening campaigns often employ a combination of pharmacophore modeling and other techniques like QSAR and shape-based screening to identify novel chemotypes. nih.gov For this compound, if a particular biological activity is identified, a pharmacophore model could be developed to guide the discovery of other compounds with similar or improved activity profiles.

Table 2: Key Computational Techniques and Their Roles in Drug Discovery

| Technique | Primary Application | Example from Related Compounds | Potential Application for this compound |

|---|---|---|---|

| Quantum Chemical Calculations | Electronic structure and reactivity prediction. | DFT analysis of 6-chloroquinoline to understand substituent effects. mdpi.com | Predicting reactive sites and the electronic influence of F and OMe groups. |

| Molecular Docking | Prediction of ligand-receptor binding modes. | Docking of cloxyquin with bovine serum albumin. nih.gov | Identifying potential protein targets and predicting binding interactions. |

| QSAR Modeling | Predicting biological activity from chemical structure. | QSAR models for anti-inflammatory activity of 5,8-quinolinequinones. dergipark.org.tr | Predicting potential biological activities based on molecular descriptors. |

| Molecular Dynamics Simulations | Studying conformational flexibility and interaction dynamics. | Conformational analysis of α-fluoro sulfur motifs. nih.gov | Exploring conformational preferences and stability of protein-ligand complexes. |

| Pharmacophore Modeling & Virtual Screening | Identifying essential features for activity and finding new active compounds. | Pharmacophore model for MMP-9 inhibitors. nih.gov | Discovering new compounds with similar potential activities through database screening. |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and molecular formula.

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For fluorine-containing compounds, ¹⁹F NMR offers unique advantages alongside traditional ¹H and ¹³C NMR. wikipedia.org The ¹⁹F nucleus has a spin of ½ and constitutes 100% of natural fluorine, making it a highly sensitive nucleus for NMR analysis. wikipedia.org Its large chemical shift dispersion, spanning about 800 ppm, minimizes the probability of signal overlap and provides a clear window into the electronic environment of the fluorine atom. wikipedia.orgicpms.cz

In the context of 8-Fluoro-5-methoxyisoquinoline, the fluorine atom at the C-8 position would produce a characteristic signal in the ¹⁹F NMR spectrum. Its chemical shift would be influenced by the methoxy (B1213986) group and the aromatic ring system. Furthermore, this fluorine atom would exhibit spin-spin coupling with nearby protons, particularly the hydrogen at C-7, resulting in a splitting pattern (e.g., a doublet of doublets) that helps confirm its position. nih.gov For instance, in the related compound 8-fluoro-3,4-dihydroisoquinoline, the fluorine signal appears at -113.1 ppm as a doublet of doublets, indicating coupling to adjacent protons. nih.gov

| Nucleus | Technique | Expected Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

|---|---|---|

| ¹H | NMR Spectroscopy | Signals for aromatic protons (7.0-8.5 ppm), with splitting patterns influenced by the fluorine at C-8. A singlet for the methoxy group (~4.0 ppm). |

| ¹³C | Aromatic signals (100-160 ppm). The C-8 signal would show a large one-bond C-F coupling constant (J ≈ 250-260 Hz). rsc.org The C-5 signal would be found around 150-160 ppm due to the attached oxygen. | |

| ¹⁹F | NMR Spectroscopy | A single signal, likely a doublet of doublets, in the range of -110 to -120 ppm, characteristic of a fluoro-aromatic system. nih.gov |

Mass spectrometry is used to determine the molecular weight of a compound and, with high-resolution instruments, its elemental formula. In MS, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-Resolution Mass Spectrometry (HRMS) can measure m/z values to a very high degree of accuracy (typically within 5 ppm), which allows for the unambiguous determination of a compound's molecular formula. mdpi.comnih.gov

For this compound (C₁₀H₈FNO), HRMS using a soft ionization technique like Electrospray Ionization (ESI) would be employed. mdpi.com The instrument would detect the protonated molecule [M+H]⁺. The exact mass of this ion is calculated and compared to the experimentally measured value. A close match confirms the elemental composition. For example, the related compound Methyl 8-fluoro-3-hydroxy-1-methoxyisoquinoline-4-carboxylate (C₁₂H₁₀FNO₄) showed a calculated [M+H]⁺ value of 252.0667 and an experimentally found value of 252.0665, confirming its formula. rsc.org

| Technique | Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| HRMS (ESI) | Methyl 8-fluoro-3-hydroxy-1-methoxyisoquinoline-4-carboxylate | [M+H]⁺ | 252.0667 | 252.0665 | rsc.org |

Chromatographic Separations for Purity Assessment and Compound Analysis

Chromatographic techniques are essential for separating a compound from impurities, starting materials, and byproducts, thereby assessing its purity.

HPLC and its advanced version, UPLC, are the primary methods for determining the purity of pharmaceutical compounds. scirp.org These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. turkjps.org UPLC utilizes columns with smaller particle sizes (sub-2 µm), resulting in significantly faster analysis times, higher resolution, and greater sensitivity compared to traditional HPLC. scirp.org

A typical method for purity analysis of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. scirp.orgmoca.net.ua The separation would be optimized by adjusting parameters such as the mobile phase gradient, pH, temperature, and flow rate to achieve a sharp peak for the main compound, well-resolved from any impurity peaks. moca.net.ua Purity is then calculated based on the relative peak areas detected by a UV detector. Method validation would be performed according to ICH guidelines to ensure linearity, precision, accuracy, and robustness. moca.net.ua

LC-MS/MS combines the separation power of liquid chromatography (HPLC or UPLC) with the detection capabilities of tandem mass spectrometry. This hybrid technique is exceptionally sensitive and selective, making it ideal for both identifying trace-level impurities and for quantitative analysis. waters.comunipd.it After separation by the LC system, the eluent is directed into the mass spectrometer.

For analysis of this compound, a triple quadrupole mass spectrometer would often be used in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides a very high degree of selectivity and is the gold standard for quantification. nih.govlcms.cz The technique allows for the development of rapid and robust methods for detecting the compound and any related substances in various matrices. unipd.it

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a compound in its solid crystalline state. wikipedia.org By analyzing the diffraction pattern of X-rays passed through a single crystal, scientists can generate a detailed 3D model of the molecule. wikipedia.org This model provides definitive information on bond lengths, bond angles, and the conformation of the molecule. wikipedia.org

While a specific crystal structure for this compound is not publicly documented, the technique has been applied to highly related and more complex isoquinoline (B145761) derivatives. For example, the crystal structure of PF-06650833, an inhibitor containing a methoxyisoquinoline core, has been determined in complex with its target protein, IRAK4. acs.orgrcsb.orgresearchgate.net Such analyses are crucial in drug discovery for understanding how a molecule interacts with its biological target. nih.gov For this compound itself, obtaining a crystal structure would unambiguously confirm its molecular structure and reveal how the molecules pack together in the crystal lattice, which is influenced by intermolecular interactions. jhu.edu

Development of Novel Analytical Probes and Sensing Platforms Utilizing Isoquinoline Scaffolds

The isoquinoline core, a privileged heterocyclic scaffold, has garnered significant interest in the development of advanced analytical tools. acs.org Its inherent photophysical properties, coupled with the versatility for synthetic modification, make it an excellent platform for designing sensitive and selective fluorescent chemosensors. mdpi.comdntb.gov.ua These sensors are instrumental in detecting a variety of analytes, particularly metal ions, which are crucial in biological and environmental systems. mdpi.com The rational design of isoquinoline-based ligands can lead to probes with enhanced fluorescence, improved selectivity, and lower detection limits for target ions. rsc.org

Research has focused on modifying the isoquinoline structure to fine-tune its sensing capabilities. The introduction of specific functional groups allows for the selective complexation with target analytes, leading to observable changes in fluorescence, often through mechanisms like photo-induced electron transfer (PET) or chelation-enhanced quenching (CHEQ). mdpi.comresearchgate.net

Probes for Metal Ion Detection

A significant area of application for isoquinoline-based probes is the detection of heavy and transition metal ions. mdpi.com These ions can be highly toxic to the environment and human health, necessitating the development of robust and sensitive detection methods. mdpi.com

Zinc (Zn²⁺) Sensors: Derivatives of N,N,N′,N′-tetrakis(2-quinolylmethyl)ethylenediamine (TQEN) that incorporate isoquinoline moieties have been developed as highly effective fluorescent sensors for zinc ions (Zn²⁺). rsc.orgacs.org For instance, the hexadentate nitrogen ligands 1-isoTQEN and 3-isoTQEN, which are isomers of TQEN, demonstrate superior properties compared to their quinoline (B57606) counterparts. acs.org The introduction of the isoquinoline ring results in a shift to lower energy excitation and emission wavelengths and an enhanced fluorescence intensity upon binding with Zn²⁺. acs.org These isoquinoline derivatives also exhibit an improved ability to discriminate between Zn²⁺ and Cadmium (Cd²⁺) ions. rsc.orgacs.org

| Compound | Target Analyte | Key Feature | Advantage over Quinoline Isomer (TQEN) |

|---|---|---|---|

| 1-isoTQEN | Zn²⁺ | Enhanced fluorescence upon zinc-ion binding | Lower-energy shift in excitation/emission wavelengths |

| 3-isoTQEN | Zn²⁺ | High zinc-ion binding ability | Increased Zn²⁺/Cd²⁺ discriminating ability |

Copper (Cu²⁺) and Mercury (Hg²⁺) Sensors: Isoquinoline scaffolds have also been engineered for the detection of other critical metal ions. A heterocyclic probe, 3-(2-hydroxyphenyl)imidazo[5,1-a]isoquinoline (LH), was developed for the specific recognition of Cu²⁺ ions. researchgate.net The probe exhibits a selective colorimetric and fluorescence response, with the emission intensity being quenched in the presence of Cu²⁺ due to a CHEQ process. researchgate.net This system was also capable of subsequently detecting cyanide ions (CN⁻). researchgate.net Furthermore, an ICT-based (Intramolecular Charge Transfer) fluorescent isoquinoline scaffold has been developed for the selective detection of Mercury (Hg²⁺) in water samples. researcher.life

| Probe Name/Scaffold | Target Analyte | Detection Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 3-(2-hydroxyphenyl)imidazo[5,1-a]isoquinoline (LH) | Cu²⁺ | Chelation-Enhanced Quenching (CHEQ) | 0.45 μM | researchgate.net |

| [Cu(L)₂] complex | CN⁻ | Removal of copper from the complex | 0.30 μM | researchgate.net |

| ICT-based isoquinoline scaffold | Hg²⁺ | Intramolecular Charge Transfer (ICT) | Not Specified | researcher.life |

The development of these analytical probes highlights the versatility of the isoquinoline scaffold. By strategically modifying the core structure, researchers can create a diverse range of sensors tailored for specific analytical challenges, paving the way for real-time monitoring of important species in complex biological and environmental matrices. mdpi.comnanobioletters.com

Future Directions and Research Perspectives

Exploration of Underexplored Biological Targets for Fluorinated Methoxyisoquinolines

The isoquinoline (B145761) core is a well-established pharmacophore present in numerous biologically active compounds. rsc.orgnih.gov Many existing isoquinoline-based drugs and clinical candidates target a range of receptors and enzymes. However, the vast landscape of the human proteome presents numerous underexplored targets where fluorinated methoxyisoquinolines could exhibit novel therapeutic activities.

Future research should focus on screening 8-fluoro-5-methoxyisoquinoline and its derivatives against a diverse panel of biological targets, including:

G-protein coupled receptors (GPCRs): Beyond the well-trodden path of adrenergic and dopaminergic receptors, numerous orphan GPCRs with unknown physiological roles represent untapped potential.

Ion Channels: Voltage-gated and ligand-gated ion channels are critical in various physiological processes, and their modulation by novel small molecules is a promising therapeutic strategy.

Epigenetic Targets: Enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs), histone methyltransferases (HMTs), and DNA methyltransferases (DNMTs), are increasingly recognized as key players in cancer and other diseases.

Protein-Protein Interactions (PPIs): The disruption of disease-relevant PPIs with small molecules is a challenging but potentially rewarding area of drug discovery.

Systematic screening of a library of fluorinated methoxyisoquinolines against these and other emerging target classes could uncover novel biological activities and pave the way for the development of first-in-class therapeutics.

Development of Advanced Synthetic Strategies for Complex Isoquinoline Derivatives

While classical methods for isoquinoline synthesis like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable, the demand for structurally diverse and complex isoquinoline derivatives necessitates the development of more advanced and efficient synthetic strategies. ijpsjournal.comharvard.edu Future efforts in this area should concentrate on:

C-H Functionalization: Transition-metal-catalyzed C-H activation and functionalization offer a powerful and atom-economical approach to directly introduce new substituents onto the isoquinoline core, enabling rapid diversification of lead compounds. researchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and environmentally friendly platform for a variety of chemical transformations, including the synthesis and functionalization of heterocyclic compounds like isoquinolines. ijpsjournal.com

Flow Chemistry: The use of continuous-flow reactors can offer significant advantages in terms of safety, scalability, and reaction optimization for the synthesis of isoquinoline derivatives.

Combinatorial Chemistry: The development of robust solid-phase or solution-phase combinatorial methods will facilitate the rapid generation of large libraries of fluorinated methoxyisoquinolines for high-throughput screening.

These advanced synthetic methodologies will be instrumental in creating novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Key applications of AI and ML in this context include:

Predictive Modeling: The development of robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds.

De Novo Drug Design: Generative AI models can design novel isoquinoline derivatives with desired properties, exploring a vast chemical space that may not be readily accessible through traditional medicinal chemistry approaches. springernature.com

Virtual Screening: AI-powered virtual screening can efficiently triage large compound libraries to identify promising candidates for further experimental validation, saving time and resources. nih.gov

Reaction Prediction and Synthesis Planning: Machine learning algorithms can assist in predicting the outcomes of chemical reactions and devising optimal synthetic routes for complex target molecules.

By integrating AI and ML into the research workflow, scientists can make more informed decisions, prioritize the synthesis of the most promising compounds, and ultimately accelerate the discovery of new drug candidates.

Elucidation of Novel Mechanisms of Action for Isoquinoline-Based Compounds

Many isoquinoline alkaloids and their synthetic derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. benthamdirect.comeurekaselect.comresearchgate.net However, the precise molecular mechanisms underlying these activities are often not fully understood.

Future research should aim to:

Identify Direct Molecular Targets: Employing techniques such as chemical proteomics, thermal shift assays, and affinity chromatography coupled with mass spectrometry can help identify the direct protein targets of this compound and its analogs.

Unravel Signaling Pathways: Once a direct target is identified, further studies using cell-based assays, transcriptomics, and proteomics can elucidate the downstream signaling pathways that are modulated by the compound.

Investigate Polypharmacology: Many drugs exert their therapeutic effects by interacting with multiple targets. A systems biology approach can help to understand the complex polypharmacological profiles of isoquinoline-based compounds.

A deeper understanding of the mechanisms of action will not only provide a stronger rationale for the therapeutic application of these compounds but also guide the design of next-generation analogs with improved efficacy and reduced side effects.

Applications as Chemical Probes for Biological Systems and Processes

High-quality chemical probes are indispensable tools for dissecting complex biological systems and processes. youtube.com With appropriate functionalization, this compound and its derivatives could be developed into valuable chemical probes.

Potential applications include:

Fluorescent Probes: The isoquinoline scaffold can serve as a fluorophore. By conjugating it to a targeting moiety, it may be possible to develop fluorescent probes for imaging specific proteins, organelles, or cellular events. nih.gov

Photoaffinity Probes: The introduction of a photoreactive group would allow for the development of photoaffinity probes that can be used to covalently label and identify the binding partners of the isoquinoline core within a complex biological milieu.

Activity-Based Probes: By incorporating a reactive "warhead," activity-based probes can be designed to covalently modify the active site of a target enzyme, providing a powerful tool for enzyme profiling and inhibitor screening.

The development of such chemical probes derived from the this compound scaffold would not only advance our understanding of fundamental biology but could also have applications in diagnostics and drug discovery. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.